
N-(1-propyl-4-piperidinyl)cyclopropanecarboxamide
説明
N-(1-propyl-4-piperidinyl)cyclopropanecarboxamide, commonly known as CPP, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a derivative of phencyclidine (PCP), a dissociative anesthetic that has been used in the past as a recreational drug. However, CPP is not used for recreational purposes due to its lack of psychoactive effects. Instead, CPP is used as a research tool to study the mechanisms of action of certain neurotransmitters in the brain.
作用機序
CPP exerts its effects by binding to the NMDA receptor and blocking the ion channel. This prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. By blocking NMDA receptors, CPP can modulate synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
In addition to its effects on NMDA receptors, CPP has been shown to have other biochemical and physiological effects. For example, CPP has been shown to increase the release of dopamine in the nucleus accumbens, a region of the brain that is involved in reward and motivation. CPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.
実験室実験の利点と制限
One advantage of using CPP in lab experiments is its specificity for NMDA receptors. By selectively blocking NMDA receptors, researchers can study the effects of neurotransmitters on neuronal activity without interference from other receptor types. However, one limitation of using CPP is its relatively short duration of action. CPP has a half-life of approximately 2 hours, which limits its usefulness in long-term experiments.
将来の方向性
There are several future directions for research involving CPP. One area of interest is the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. By studying the effects of NMDA receptor antagonists such as CPP on neuronal activity and behavior, researchers may be able to develop new treatments for these disorders. Another area of interest is the development of new compounds that are more selective and potent than CPP. By improving the specificity and potency of NMDA receptor antagonists, researchers can gain a better understanding of the role of NMDA receptors in the brain.
科学的研究の応用
CPP has been widely used in scientific research as a tool to study the mechanisms of action of certain neurotransmitters in the brain. Specifically, CPP is used as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity, learning, and memory. By blocking NMDA receptors, researchers can study the effects of neurotransmitters such as glutamate on neuronal activity and behavior.
特性
IUPAC Name |
N-(1-propylpiperidin-4-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-7-14-8-5-11(6-9-14)13-12(15)10-3-4-10/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAQHZPWAMHDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



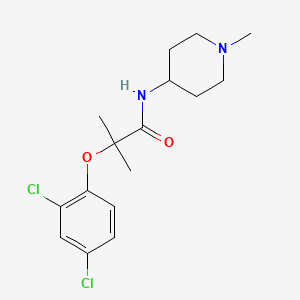
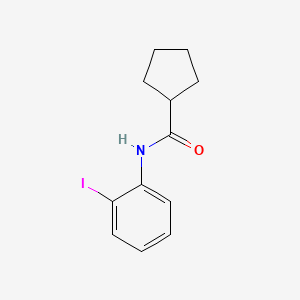


![N-isopropyl-1-(methoxymethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B4431260.png)

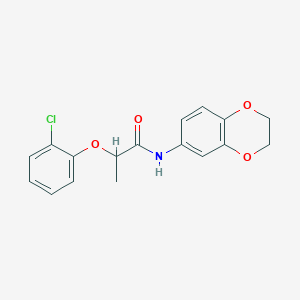
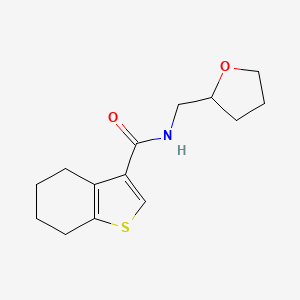
![1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4431301.png)
![ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4431305.png)
![1-[(4-fluorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431306.png)
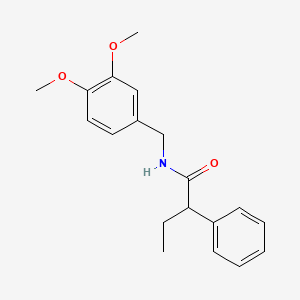

![methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B4431323.png)